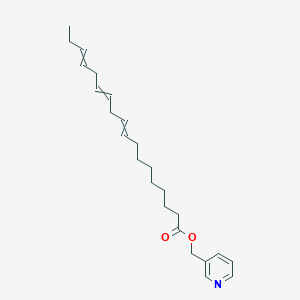
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyridine ring attached to a long-chain fatty acid ester, which includes three double bonds at the 9th, 12th, and 15th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate typically involves the esterification of pyridin-3-ylmethanol with octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also emphasized to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Pyridin-3-ylmethanol and octadeca-9,12,15-trienol.
Substitution: Nitrated or halogenated pyridine derivatives.
Applications De Recherche Scientifique
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Pyridin-3-yl)methyl octadecanoate: Lacks the double bonds present in (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate.
(Pyridin-3-yl)methyl hexadeca-9,12,15-trienoate: Has a shorter fatty acid chain compared to this compound.
(Pyridin-3-yl)methyl octadeca-9,12-dienoate: Contains only two double bonds in the fatty acid chain.
Uniqueness
This compound is unique due to the presence of three conjugated double bonds in the fatty acid chain, which can impart distinct chemical and biological properties. These double bonds can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
92571-41-0 |
|---|---|
Formule moléculaire |
C24H35NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)27-22-23-18-17-20-25-21-23/h3-4,6-7,9-10,17-18,20-21H,2,5,8,11-16,19,22H2,1H3 |
Clé InChI |
VMDODSILOLPSBY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


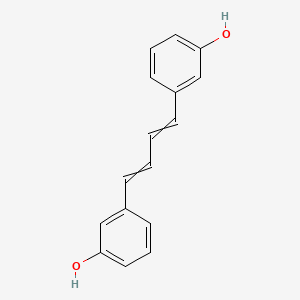
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
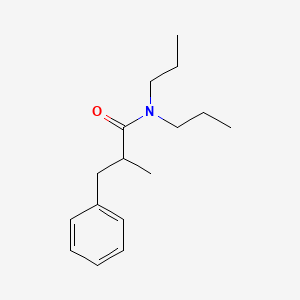
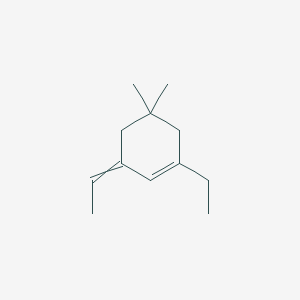
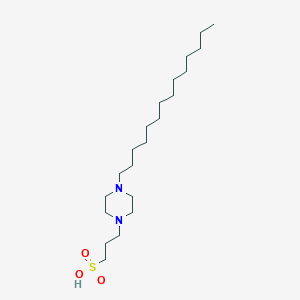
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
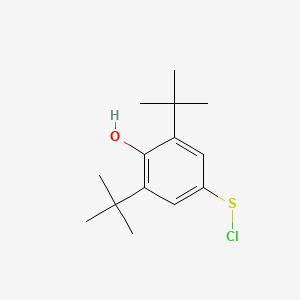
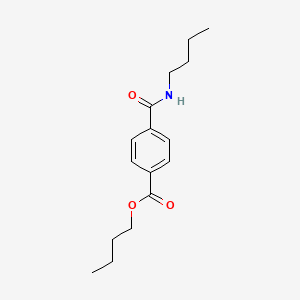
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
